molecular formula C7H16ClNO B13509950 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride

2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride

Cat. No.: B13509950
M. Wt: 165.66 g/mol
InChI Key: MWTPYIFSORFYCD-UHFFFAOYSA-N
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Description

2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C6H13NO·HCl. It is a cyclopropyl derivative with a dimethylamino group and an ethan-1-ol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors and enzymes, modulating their activity. The cyclopropyl moiety provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: A related compound with similar functional groups but lacking the cyclopropyl ring.

    Cyclopropylamine: Shares the cyclopropyl moiety but lacks the dimethylamino and ethan-1-ol groups.

    Dimethylaminoethanol: Similar in structure but with different chemical properties due to the absence of the cyclopropyl ring.

Uniqueness

2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride is unique due to the presence of both the cyclopropyl ring and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-[1-(dimethylamino)cyclopropyl]ethanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)7(3-4-7)5-6-9;/h9H,3-6H2,1-2H3;1H

InChI Key

MWTPYIFSORFYCD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)CCO.Cl

Origin of Product

United States

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